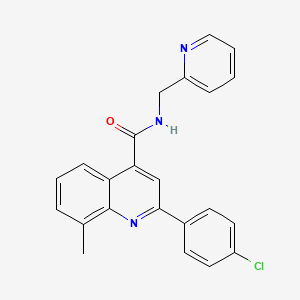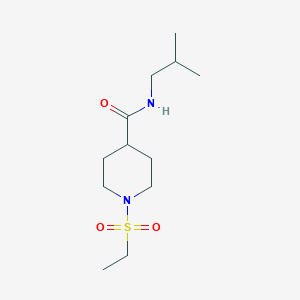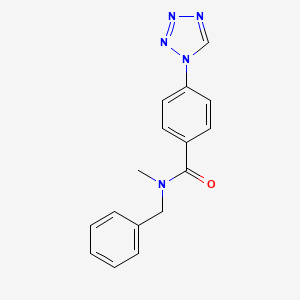
2-(4-chlorophenyl)-8-methyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "2-(4-chlorophenyl)-8-methyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide" often involves the use of multistep chemical reactions that include the formation of intermediate compounds, which are then further reacted to achieve the desired molecule. For example, the synthesis of various quinoline and pyridin-2-one derivatives utilizes cyanoacetamides reacted with different reagents to afford novel compounds with potential antimicrobial activities (Behbehani et al., 2012).
Molecular Structure Analysis
The molecular structure of "2-(4-chlorophenyl)-8-methyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide" and related compounds is characterized through techniques such as X-ray crystallography. This allows for the determination of the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its chemical behavior and interactions. Studies on isomeric quinolines reveal the importance of π-π stacking and other molecular interactions in determining the solid-state structure of these compounds (de Souza et al., 2015).
Chemical Reactions and Properties
"2-(4-chlorophenyl)-8-methyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide" can participate in various chemical reactions that modify its structure and introduce new functional groups. These reactions are fundamental for exploring its chemical properties and potential applications. For instance, the introduction of different substituents into the quinoline nucleus can significantly affect the molecule's reactivity and its interaction with biological targets (Jansson et al., 2006).
Physical Properties Analysis
The physical properties of "2-(4-chlorophenyl)-8-methyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide," such as melting point, solubility, and stability, are essential for its formulation and application in various fields. These properties can be influenced by the molecular structure and the presence of specific functional groups. Research on similar compounds has shown that minor modifications to the molecular structure can significantly impact these physical properties, affecting their practical use (Gallagher et al., 2022).
Chemical Properties Analysis
The chemical properties of "2-(4-chlorophenyl)-8-methyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide," including its reactivity, stability under various conditions, and interactions with other molecules, are crucial for its application in chemical syntheses and potential pharmacological uses. The study of these properties enables the design of molecules with desired activities and selectivities. Investigations into the reactivity and functional group transformations of related compounds offer insights into optimizing these properties for specific applications (Meth-Cohn et al., 1981).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-8-methyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c1-15-5-4-7-19-20(23(28)26-14-18-6-2-3-12-25-18)13-21(27-22(15)19)16-8-10-17(24)11-9-16/h2-13H,14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMWFBWBDDQXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-8-methyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-bromo-4,6-difluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4537763.png)
![4-isobutyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4537768.png)
![N-phenyl-N'-{2-[(2-thienylmethyl)thio]ethyl}urea](/img/structure/B4537774.png)

![3-allyl-5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4537804.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4537815.png)
![isopropyl 5-methyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4537823.png)
![2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4537828.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4537835.png)

![2-(allylthio)-6,6-dimethyl-3-(2-methyl-2-propen-1-yl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4537843.png)
![N-cycloheptyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4537851.png)

![N-[2-(dimethylamino)ethyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4537859.png)